6-Chloro-4-hydrazino-8-methylquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride involves several steps. One common method includes the reaction of 6-chloro-8-methylquinoline with hydrazine hydrate under specific conditions. The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-4-hydrazino-8-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted quinoline derivatives and hydrazine derivatives .
Scientific Research Applications
6-Chloro-4-hydrazino-8-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research involving this compound includes its potential use as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-4-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
6-Chloro-4-hydrazino-8-methylquinoline hydrochloride can be compared with other similar compounds, such as:
4-Chloro-8-methylquinoline: This compound has a similar quinoline structure but lacks the hydrazino group, which affects its reactivity and applications.
8-Chloro-4-hydroxy-6-methylquinoline: This compound has a hydroxyl group instead of a hydrazino group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its hydrazino group, which provides distinct reactivity and makes it valuable in specific biochemical and pharmaceutical research applications .
Properties
CAS No. |
1172722-59-6 |
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Molecular Formula |
C10H11Cl2N3 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
(6-chloro-8-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-6-4-7(11)5-8-9(14-12)2-3-13-10(6)8;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
LGBBFAMZUMNJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)NN)Cl.Cl |
Origin of Product |
United States |
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